molecular formula C5H12ClN3O B2622994 (3-Aminocyclobutyl)urea hydrochloride CAS No. 2219408-31-6

(3-Aminocyclobutyl)urea hydrochloride

Cat. No.: B2622994
CAS No.: 2219408-31-6
M. Wt: 165.62
InChI Key: OTKQLJKEOWWCOD-UHFFFAOYSA-N
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Description

(3-Aminocyclobutyl)urea hydrochloride is a chemical compound with the molecular formula C5H12ClN3O. It is known for its unique structure, which includes a cyclobutyl ring substituted with an amino group and a urea moiety.

Preparation Methods

The synthesis of (3-Aminocyclobutyl)urea hydrochloride typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 3-aminocyclobutanone with potassium isocyanate in an aqueous medium, followed by the addition of hydrochloric acid to form the hydrochloride salt . This method is efficient and environmentally friendly, as it avoids the use of organic solvents.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

(3-Aminocyclobutyl)urea hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions with electrophiles, forming substituted urea compounds.

Common reagents and conditions used in these reactions include mild temperatures, aqueous or organic solvents, and catalysts to enhance reaction rates. Major products formed from these reactions include various substituted urea derivatives, which can be further utilized in different applications .

Scientific Research Applications

(3-Aminocyclobutyl)urea hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Aminocyclobutyl)urea hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an efflux pump inhibitor, it binds to proteins such as AcrA and AcrB in bacterial cells, disrupting their function and enhancing the efficacy of antibiotics . The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse range of effects.

Comparison with Similar Compounds

(3-Aminocyclobutyl)urea hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its cyclobutyl ring and amino group, which confer specific reactivity and biological activity not found in other urea derivatives.

Properties

IUPAC Name

(3-aminocyclobutyl)urea;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O.ClH/c6-3-1-4(2-3)8-5(7)9;/h3-4H,1-2,6H2,(H3,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKQLJKEOWWCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1NC(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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